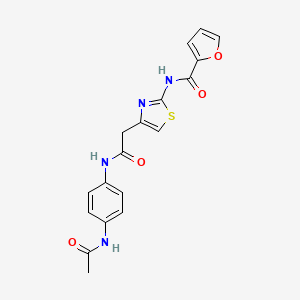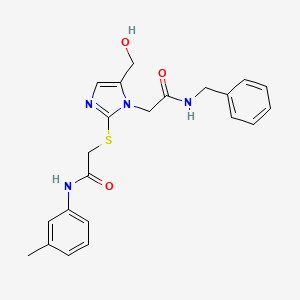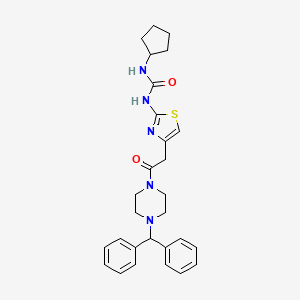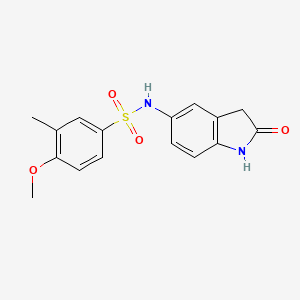
4-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide
Overview
Description
4-bromo-N-(2-oxoindolin-5-yl)benzenesulfonamide, also known as Y-39983, is a small molecule inhibitor that has been studied for its potential therapeutic uses in various diseases. The compound was first synthesized in 2000 by a group of Japanese researchers and has since been the subject of numerous scientific studies.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . They have shown inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory properties . Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have shown anti-inflammatory and analgesic activities .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties . They have been used in the treatment of various types of cancer cells .
Anti-HIV Activity
Indole derivatives such as 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives have been synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .
Antioxidant Activity
Indole derivatives have shown antioxidant properties . They have been used in the treatment of disorders related to oxidative stress .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial properties . They have been used in the treatment of various microbial infections .
Antitubercular Activity
Indole derivatives have shown potential as antitubercular agents . They have been used in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have demonstrated antidiabetic properties . They have been used in the treatment of diabetes .
Mechanism of Action
- The primary target of this compound is likely a specific protein or enzyme involved in cellular processes. Unfortunately, I couldn’t find specific information on the exact target. However, given its indole scaffold, it may interact with receptors or enzymes related to cell signaling, inflammation, or other biological pathways .
- Without precise data, we can only speculate. However, indole derivatives often impact various pathways:
Target of Action
Biochemical Pathways
Action Environment
properties
IUPAC Name |
4-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c15-10-1-4-12(5-2-10)21(19,20)17-11-3-6-13-9(7-11)8-14(18)16-13/h1-7,17H,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPAHNLOHFNYNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B3304484.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(carbamoylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B3304489.png)

![2-{[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3304497.png)
![2-[2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-benzylacetamide](/img/structure/B3304502.png)
![4-[({[1-[2-(benzylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}acetyl)amino]benzamide](/img/structure/B3304511.png)


![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B3304521.png)

![N-(2-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3304545.png)
![5-methyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3304550.png)
